molecular formula C11H8BrClN2O3 B2991943 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001500-71-5

1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2991943
CAS No.: 1001500-71-5
M. Wt: 331.55
InChI Key: LHBMBVYYAHECMG-UHFFFAOYSA-N
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Description

1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrClN2O3 and its molecular weight is 331.55. The purity is usually 95%.
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Biological Activity

1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data tables and research findings.

  • Molecular Formula: C11H10BrClN4O2
  • Molecular Weight: 345.58 g/mol
  • CAS Number: 1001500-71-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showcasing promising results.

Case Studies and Research Findings

  • Cell Line Studies:
    • A study by Wei et al. reported that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM .
    • Another research found that derivatives showed significant apoptosis in HCT116 and MCF-7 cell lines, with IC50 values as low as 0.39 µM and 0.46 µM respectively .
  • Mechanisms of Action:
    • The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds derived from pyrazole structures have been shown to inhibit Aurora-A kinase, which is critical in cancer cell cycle regulation .
    • The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents (like bromine and chlorine) enhances the biological activity of these compounds .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Research Insights

  • A review highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Specific studies have shown that certain pyrazole compounds reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory disorders .

Data Summary Table

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerA54926
AnticancerHCT1160.39
AnticancerMCF-70.46
Anti-inflammatoryIn vitro modelNot specified

Properties

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O3/c12-8-5-7(13)1-2-10(8)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMBVYYAHECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.